molecular formula C17H14ClNO2 B14546828 2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione CAS No. 62295-67-4

2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B14546828
CAS No.: 62295-67-4
M. Wt: 299.7 g/mol
InChI Key: DWOXBDKTGQCBSA-UHFFFAOYSA-N
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Description

2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C17H14ClNO2 This compound is known for its unique structure, which combines a pyridine ring with an indene-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of 3-chloropropylamine with 4-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with indene-1,3-dione under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione is unique due to its combination of a pyridine ring with an indene-dione moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

62295-67-4

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

2-[1-(3-chloropropyl)pyridin-4-ylidene]indene-1,3-dione

InChI

InChI=1S/C17H14ClNO2/c18-8-3-9-19-10-6-12(7-11-19)15-16(20)13-4-1-2-5-14(13)17(15)21/h1-2,4-7,10-11H,3,8-9H2

InChI Key

DWOXBDKTGQCBSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C=CN(C=C3)CCCCl)C2=O

Origin of Product

United States

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